5,7-Dimethoxy-4-phenylchromen-2-one

Antitumor Lewis lung carcinoma Neoflavonoid

5,7-Dimethoxy-4-phenylchromen-2-one (CAS 26952-92-1), also systematically named 5,7-dimethoxy-4-phenylcoumarin, is a naturally occurring 4-arylcoumarin (neoflavonoid) produced by the endophytic actinobacterium Streptomyces aureofaciens CMUAc130. With a molecular formula of C17H14O4 and a molecular weight of 282.29 g/mol, this compound features a chromen-2-one (coumarin) core bearing methoxy substituents at C-5 and C-7 and an unsubstituted phenyl ring at C-4, distinguishing it from the more common 2-phenylchromen-4-one (flavone) scaffold.

Molecular Formula C17H14O4
Molecular Weight 282.29 g/mol
Cat. No. B12185132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dimethoxy-4-phenylchromen-2-one
Molecular FormulaC17H14O4
Molecular Weight282.29 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OC
InChIInChI=1S/C17H14O4/c1-19-12-8-14(20-2)17-13(11-6-4-3-5-7-11)10-16(18)21-15(17)9-12/h3-10H,1-2H3
InChIKeyYYLAUZVFWOZLCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dimethoxy-4-phenylchromen-2-one Procurement Guide: Key Chemical Identity and Baseline Specifications


5,7-Dimethoxy-4-phenylchromen-2-one (CAS 26952-92-1), also systematically named 5,7-dimethoxy-4-phenylcoumarin, is a naturally occurring 4-arylcoumarin (neoflavonoid) produced by the endophytic actinobacterium Streptomyces aureofaciens CMUAc130 [1]. With a molecular formula of C17H14O4 and a molecular weight of 282.29 g/mol, this compound features a chromen-2-one (coumarin) core bearing methoxy substituents at C-5 and C-7 and an unsubstituted phenyl ring at C-4, distinguishing it from the more common 2-phenylchromen-4-one (flavone) scaffold [2]. It has been investigated for anti-inflammatory, antitumor, antifungal, and antioxidant activities, and has served as a synthetic starting material for coumarin-based prodrug systems [3].

Why 5,7-Dimethoxy-4-phenylchromen-2-one Cannot Be Trivially Replaced by In-Class Analogs


5,7-Dimethoxy-4-phenylchromen-2-one belongs to the 4-arylcoumarin (neoflavone) subclass, which differs fundamentally from the more abundant 2-phenylchromen-4-one (flavone) scaffold in the position of the phenyl substituent and the carbonyl group [1]. This structural isomerism is not cosmetic: the 4-phenylcoumarin core dictates a distinct spatial orientation and electronic distribution that translates into a different spectrum of biological activities compared to flavone congeners such as 5,7-dimethoxyflavone (chrysin dimethyl ether) [2]. Even among closely related 4-arylcoumarins isolated from the same microbial source, small substituent changes—such as the presence or absence of a 4′-methoxy group on the pendant phenyl ring—produce measurable differences in antifungal, antitumor, and anti-inflammatory potency that preclude simple interchange [3][4]. Reliable procurement therefore requires compound-level identity verification, not class-level substitution.

Head-to-Head Quantitative Evidence for 5,7-Dimethoxy-4-phenylchromen-2-one Differentiation


Antitumor Efficacy in Lewis Lung Carcinoma: Superior Dose-Response vs. 5,7-Dimethoxy-4-p-methoxylphenylcoumarin

In a murine Lewis lung carcinoma (LLC) allograft model, 5,7-dimethoxy-4-phenylcoumarin demonstrated a steeper dose-response and greater tumor growth inhibition at the higher dose compared to its closest natural congener 5,7-dimethoxy-4-p-methoxylphenylcoumarin. At 10 mg/kg i.p., the target compound suppressed tumor growth to a T/C of 44.9%, versus 50.0% for the 4′-methoxy analog, representing a 10.2% relative improvement in tumor inhibition [1]. The positive control adriamycin (2 mg/kg) yielded a T/C of 55.9%, confirming that both 4-arylcoumarins surpassed the reference agent at their respective doses. At 1 mg/kg, the compounds performed comparably (T/C 81.5% vs. 80.8%).

Antitumor Lewis lung carcinoma Neoflavonoid

Anti-Inflammatory IC50 Values: NO and TNF-α Inhibition in RAW 264.7 Macrophages

In LPS-stimulated RAW 264.7 murine macrophages, 5,7-dimethoxy-4-phenylcoumarin inhibited nitric oxide (NO) production with an IC50 of 37.22 µM and TNF-α production with an IC50 of 26.52 µM, as compiled in a comprehensive review of endophytic anti-inflammatory metabolites . Both 5,7-dimethoxy-4-phenylcoumarin and its 4′-methoxy analog 5,7-dimethoxy-4-p-methoxylphenylcoumarin suppress NO, PGE2, TNF-α, IL-6, IL-1β, iNOS, and COX-2 in a concentration-dependent manner over the range of 0.5–2.0 µg/mL [1]. While the two compounds share the same suite of anti-inflammatory targets, quantitative IC50 values for individual mediators have been explicitly cataloged only for the target compound in the review literature, making direct IC50 head-to-head comparisons incomplete for all endpoints. Importantly, the target compound displays a 1.4-fold greater potency against TNF-α (IC50 26.52 µM) than against NO (IC50 37.22 µM), indicating a modest selectivity profile that may favor cytokine-driven inflammatory contexts.

Anti-inflammatory Nitric oxide inhibition TNF-α

Antifungal MIC Values: Differential Potency Against Phytopathogenic Fungi vs. 4′-Methoxy Analog

In a serial agar dilution assay against phytopathogenic fungi, 5,7-dimethoxy-4-phenylcoumarin exhibited a minimum inhibitory concentration (MIC) of 150 µg/mL, compared to 120 µg/mL for 5,7-dimethoxy-4-p-methoxylphenylcoumarin [1]. This 30 µg/mL difference indicates that the 4′-methoxy analog is approximately 1.25-fold more potent as an antifungal agent under these test conditions. The target compound was active against Colletotrichum musae (banana anthracnose) and Fusarium oxysporum (wheat wilt), with fungal-growth inhibition zones confirmed by microscopy showing hyphal thickening and bulbous structures at inhibition boundaries [1].

Antifungal MIC Phytopathogen

Neoflavone vs. Flavone Scaffold: Structural Isomerism Yields Discrete Biological Fingerprints

5,7-Dimethoxy-4-phenylchromen-2-one (4-phenylcoumarin scaffold) is a constitutional isomer of 5,7-dimethoxy-2-phenylchromen-4-one (5,7-dimethoxyflavone; CAS 21392-57-4). The two compounds share identical molecular formula (C17H14O4) and molecular weight (282.29 g/mol), but differ in the position of the phenyl substituent (C-4 vs. C-2) and the carbonyl group (C-2 vs. C-4) [1]. This structural isomerism results in distinct biological activity profiles: the flavone congener 5,7-dimethoxyflavone has been characterized primarily for antiproliferative activity against oral SCC-9 cancer cells (IC50 5–8 µM) and for metabolic stability (Cl(int) 13 mL/min/kg in human liver microsomes) [2], whereas the neoflavone target compound has documented anti-inflammatory, antitumor (in vivo LLC model), and antifungal activities not reported for the flavone isomer [3]. The neoflavone core also serves as a substrate for regioselective synthetic transformations—notably reduction to a diol followed by allylic oxidation—that are inaccessible from the flavone scaffold and have been exploited for prodrug construction [4].

Neoflavonoid Flavonoid Scaffold differentiation

Prodrug Scaffold Utility: Half-Life Stability in Buffers and Human Serum

5,7-Dimethoxy-4-phenylcoumarin has been employed as a scaffold for constructing a triple mutual prodrug incorporating 5-fluorouracil and leucovorin, synthesized via a 7-step linear route starting from the target compound [1]. The resulting prodrug exhibited a half-life (t1/2) of approximately 36 hours in HCl buffer (pH 1.2), 20 hours in phosphate buffer (pH 7.4), and 8 hours in human serum, following pseudo-first-order hydrolysis kinetics [1]. In contrast, 5,7-dimethoxy-4-p-methoxylphenylcoumarin has not been reported as a prodrug scaffold in the peer-reviewed literature, and the flavone isomer 5,7-dimethoxyflavone, while metabolically stable, lacks documented prodrug conjugation applications [2].

Prodrug Pharmacokinetics Lung cancer

Oncoprotein Modulation in A427 Lung Cancer Cells: Stronger Bax Upregulation and bcl-2 Suppression vs. 4′-Methoxy Analog

In the A427 human lung cancer cell line, treatment with 100 µg/mL of either 5,7-dimethoxy-4-phenylcoumarin or 5,7-dimethoxy-4-p-methoxylphenylcoumarin for 24 hours modulated the expression of apoptosis-regulatory oncoproteins, but with differential magnitude. Western blot analysis revealed that 5,7-dimethoxy-4-phenylcoumarin induced a more pronounced decrease in anti-apoptotic bcl-2 and a greater increase in pro-apoptotic Bax compared to its 4′-methoxy analog, supporting a stronger pro-apoptotic shift [1]. The authors concluded that the target compound 'is a more potent inhibitor of cell proliferation than 5,7-dimethoxy-4-p-methoxylphenylcoumarin and has more marked effects on oncoprotein expression' [1].

Apoptosis bcl-2/Bax Lung cancer

Validated Application Scenarios for 5,7-Dimethoxy-4-phenylchromen-2-one in Research and Preclinical Development


In Vivo Antitumor Screening in Syngeneic Mouse Models

Based on demonstrated T/C values of 44.9% at 10 mg/kg in the Lewis lung carcinoma allograft model, 5,7-dimethoxy-4-phenylcoumarin is suitable for inclusion as a test agent in murine syngeneic tumor efficacy screens. Its superior dose-response relative to the 4′-methoxy analog (T/C 50.0% at 10 mg/kg) and its activity surpassing the positive control adriamycin (T/C 55.9% at 2 mg/kg) make it a quantitatively credentialed candidate for in vivo oncology pharmacology [1].

Anti-Inflammatory Reference Compound for RAW 264.7 Macrophage Assays

With cataloged IC50 values of 37.22 µM (NO) and 26.52 µM (TNF-α) in LPS-stimulated RAW 264.7 cells, this compound can serve as a cross-reference standard for benchmarking novel anti-inflammatory agents in macrophage-based screening cascades. The 1.40-fold selectivity for TNF-α over NO inhibition provides a defined potency signature that can be used to calibrate inter-laboratory assay reproducibility [1].

Neoflavone Scaffold for Coumarin-Prodrug Conjugation Chemistry

The compound has been validated as a synthetic starting material for a 7-step prodrug synthesis, with the resulting 5-fluorouracil–leucovorin–coumarin conjugate exhibiting defined stability half-lives in gastric buffer (36 h), intestinal buffer (20 h), and human serum (8 h). This established synthetic route and kinetic characterization makes 5,7-dimethoxy-4-phenylcoumarin a documented scaffold for medicinal chemistry groups developing oral prodrug delivery systems [1].

SAR Derivatization Anchor for 4-Arylcoumarin Libraries

As the unsubstituted 4-phenyl member of the 4-arylcoumarin series, this compound provides a minimal-substitution baseline against which the effects of ring substitutions (e.g., 4′-methoxy, 3′,4′-methylenedioxy) can be systematically evaluated. Its well-characterized antifungal MIC (150 µg/mL) and antitumor T/C values, together with documented oncoprotein modulation, offer a multi-parametric reference for SAR expansion [1][2].

Quote Request

Request a Quote for 5,7-Dimethoxy-4-phenylchromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.